1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride
Description
The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride is a structurally complex naphthylamine derivative characterized by a partially hydrogenated naphthalene backbone (tetrahydro), substituted with a chlorine atom at position 8, a dimethylamino group at the amine, and a propoxy (-OCH₂CH₂CH₃) group at position 5, stabilized as a hydrochloride salt. Its molecular formula is C₁₅H₂₂Cl₂NO, with a molecular weight of 302.91 g/mol (calculated from structural data).
The 8-chloro substituent introduces electron-withdrawing effects, while the 5-propoxy group increases lipophilicity. The N,N-dimethyl moiety enhances steric bulk and basicity, and the hydrochloride salt improves stability and water solubility.
Properties
CAS No. |
63978-78-9 |
|---|---|
Molecular Formula |
C15H23Cl2NO |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(8-chloro-5-propoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h8-9,13H,4-7,10H2,1-3H3;1H |
InChI Key |
SNECDSPFVDNVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride typically involves:
- Construction or functionalization of the tetrahydronaphthalene core.
- Introduction of the chloro substituent at the 8-position.
- Installation of the propoxy group at the 5-position.
- N,N-dimethylation of the amine functionality.
- Formation of the hydrochloride salt.
Reported Synthetic Routes
While direct literature on the exact preparation of this compound is sparse, related synthetic pathways for structurally similar tetrahydronaphthylamines provide useful insights.
Synthesis of (R)-1,2,3,4-Tetrahydro-N-methyl-1-naphthalenamine Analogues
A reported method for preparing (R)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine involves amide coupling reactions using carbodiimide chemistry in tetrahydrofuran (THF) solvent with additives such as benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) at room temperature for extended periods (e.g., 18 hours). The reaction mixture is then worked up by aqueous extraction, acid-base washes, and purified by column chromatography to yield the target amine derivative.
This approach suggests that the tetrahydronaphthalene amine core can be functionalized post-synthetically with various substituents, including alkoxy groups, using appropriate alkylation or substitution reactions.
Introduction of the Propoxy Group at the 5-Position
The propoxy substituent at position 5 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with propanol or a propoxy derivative under basic conditions. Alternatively, O-alkylation of a hydroxy precursor at the 5-position with propyl halides can achieve this modification.
Chlorination at the 8-Position
The chloro substituent at the 8-position is generally introduced via electrophilic aromatic substitution using chlorine sources such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively chlorinate the tetrahydronaphthalene ring.
N,N-Dimethylation of the Amine
The dimethylation of the amine nitrogen is commonly achieved by reductive amination or alkylation methods. For example, treatment of the primary amine with formaldehyde and formic acid (Eschweiler–Clarke reaction) or with methyl iodide under basic conditions can yield the N,N-dimethyl derivative.
Formation of the Hydrochloride Salt
The final step involves treatment of the free base amine with hydrochloric acid to form the hydrochloride salt, improving the compound's stability and solubility.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Synthesis of tetrahydronaphthylamine core | Hydrogenation or cyclization of naphthalene derivatives | Formation of 1,2,3,4-tetrahydronaphthalene amine core |
| 2 | Electrophilic aromatic substitution | NCS or Cl2 in suitable solvent | Chlorination at 8-position |
| 3 | O-Alkylation | Propyl bromide or chloride, base (e.g., K2CO3) | Introduction of propoxy group at 5-position |
| 4 | N,N-Dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide + base | Conversion of primary amine to N,N-dimethyl amine |
| 5 | Salt formation | HCl in ether or aqueous solution | Formation of hydrochloride salt |
| 6 | Purification | Column chromatography, recrystallization | Isolation of pure hydrochloride salt |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The naphthalene core undergoes electrophilic substitution due to its electron-rich aromatic system. Key reaction sites include the 5-propoxy and 8-chloro substituents, which influence regioselectivity.
| Reaction Type | Reagents/Conditions | Position Affected | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to propoxy | Introduces nitro group |
| Sulfonation | H₂SO₄, 80°C | Meta to chlorine | Forms sulfonic acid derivative |
The propoxy group (-OCH₂CH₂CH₃) acts as an activating, ortho/para-directing substituent, while the chlorine atom deactivates the ring but directs meta substitution.
Nucleophilic Substitution
The 8-chloro substituent participates in SNAr (nucleophilic aromatic substitution) under harsh conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH (aq) | 150°C, 24h | Hydroxy derivative |
| NH₃ (excess) | Cu catalyst, 200°C | Amino-substituted analog |
Reactivity is limited by the electron-donating propoxy group, which reduces the electrophilicity of the chloro-substituted carbon.
Oxidation Reactions
The tertiary amine and propoxy chain are oxidation-prone:
| Site Oxidized | Oxidizing Agent | Product |
|---|---|---|
| Propoxy group | KMnO₄/H⁺ | Carboxylic acid |
| Tertiary amine | H₂O₂/Fe²⁺ | N-oxide |
Oxidation of the propoxy group to carboxylic acid occurs under acidic conditions, while amine oxidation requires radical initiators.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound dissociates in polar solvents:
In basic media (pH > 10), the free base precipitates due to deprotonation of the ammonium ion .
Functional Group Transformations
Scientific Research Applications
Biological Activities
1-Naphthylamine derivatives have been studied for their pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. The following applications have been identified:
- Antidepressant Activity : Compounds similar to 1-naphthylamine have shown potential as antidepressants by modulating neurotransmitter levels in the brain. Their ability to interact with serotonin and dopamine receptors suggests a role in treating mood disorders .
- Antimalarial Properties : Some derivatives exhibit antimalarial activity against resistant strains of Plasmodium falciparum. For instance, studies have indicated that these compounds can inhibit parasite growth and improve survival rates in infected models .
- Iodocyclization Reagent : The compound has been utilized as an efficient reagent for iodocyclization reactions in organic synthesis, particularly for the transformation of 4-aryl-4-pentenoic acids .
Practical Applications
The applications of 1-naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride extend into various fields:
Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential antidepressant and antimalarial treatments. |
| Organic Synthesis | Used as a reagent for iodocyclization reactions. |
| Biological Research | Investigated for binding affinities to neurotransmitter receptors. |
Case Study 1: Antidepressant Activity
A study conducted on various naphthylamine derivatives revealed that certain modifications could enhance their binding affinity to serotonin receptors. This suggests a promising pathway for developing new antidepressant medications based on this chemical framework.
Case Study 2: Antimalarial Efficacy
In vitro studies demonstrated that specific derivatives of naphthylamine could effectively inhibit the growth of Plasmodium falciparum in resistant strains. In vivo assessments indicated that these compounds significantly increased survival rates in murine models infected with malaria parasites .
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous naphthylamine derivatives, focusing on substituent effects, molecular properties, and toxicity.
Table 1: Structural and Functional Comparison
Key Findings:
The 5-benzyloxy substituent (BFA930) further enhances lipophilicity due to the aromatic benzyl group, making it less soluble than the target compound .
Toxicity Trends: The benzyloxy derivative (BFA930) exhibits significant toxicity (LDLo 316 mg/kg in mice via intraperitoneal route), likely due to its bulky substituents and metabolic stability .
Structural Modifications and Applications :
- N,N-Dimethyl substitution (target compound and CID 46462) enhances steric hindrance and basicity, which may influence receptor binding in pharmacological contexts .
- The tetrahydro backbone in the target compound and analogs improves solubility over fully aromatic naphthylamines, making them preferable for chromatographic applications .
Stability and Degradation: Hydrochloride salts (e.g., target compound, BFA930) are more stable than free bases. However, heating these compounds releases toxic gases (e.g., HCl, NOₓ, Cl⁻), as seen in BFA930 .
Contradictions and Limitations:
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
When handling this compound, researchers must:
- Avoid ignition sources (open flames, sparks) due to potential flammability risks .
- Use tightly sealed containers stored in cool, ventilated areas away from oxidizing agents (e.g., peroxides, nitrates) and strong acids (e.g., HCl, H₂SO₄) to prevent reactive hazards .
- Employ HEPA-filtered vacuums for cleanup to minimize inhalation of dust particles and avoid dry sweeping .
- Implement personal protective equipment (PPE) : gloves, lab coats, and eye protection. Skin contact requires immediate washing with soap and water .
Q. How can researchers confirm the structural identity of this compound?
Key analytical methods include:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₆H₂₀ClNO) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro, propoxy groups) and tetracyclic backbone .
- Infrared (IR) spectroscopy to detect functional groups (e.g., amine, ether) via characteristic absorption bands .
Q. What are the primary toxicological concerns associated with chronic exposure?
- Methemoglobinemia : High-dose exposure disrupts oxygen transport in blood, leading to cyanosis, dizziness, and respiratory failure .
- Mutagenic potential : Structural analogs (e.g., 2-naphthylamine) are known carcinogens; contamination risks necessitate rigorous purity checks .
- Chronic toxicity : Limited reproductive or carcinogenicity data exist, requiring adherence to ALARA (As Low As Reasonably Achievable) exposure principles .
Advanced Research Questions
Q. How can contradictory data on the compound’s carcinogenicity be resolved?
- Purity analysis : Use HPLC or GC-MS to rule out contamination with carcinogenic isomers (e.g., 2-naphthylamine) .
- In vitro assays : Conduct Ames tests or comet assays to assess mutagenicity directly .
- Dose-response studies : Compare low-dose chronic exposure vs. acute high-dose effects in animal models (e.g., rodents) to clarify thresholds .
Q. What experimental designs are optimal for studying its environmental persistence?
- Biodegradation assays : Use soil/water microcosms under controlled aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS .
- Adsorption studies : Evaluate binding to organic matter (e.g., humic acids) using batch equilibrium methods .
- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .
Q. How can researchers optimize synthesis routes to minimize hazardous intermediates?
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ .
- Catalytic strategies : Use Pd/C or enzyme-mediated reactions to reduce reliance on halogenated precursors .
- Real-time monitoring : Implement in-line FTIR or Raman spectroscopy to detect unstable intermediates early .
Q. What advanced analytical methods validate its pharmacokinetic properties?
- LC-HRMS/MS : Quantify plasma/tissue concentrations in preclinical models with isotopic internal standards .
- Tissue imaging : MALDI-TOF MS for spatial distribution analysis in organs (e.g., liver, kidneys) .
- Metabolite profiling : Use stable isotope labeling (e.g., ¹³C) to trace Phase I/II metabolic pathways .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
